N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
Description
This compound features a benzo[d][1,2,3]triazin-4-one core substituted with a 6-fluoro group, an ethyl linker, and a benzamide moiety bearing a 1H-pyrazol-1-yl substituent. Its molecular formula is C₁₅H₁₅FN₆O₂, with a molecular weight of 330.32 .
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c20-14-5-6-17-16(12-14)19(28)26(24-23-17)10-8-21-18(27)13-3-1-4-15(11-13)25-9-2-7-22-25/h1-7,9,11-12H,8,10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWCKDQBVLQFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide generally follows these steps:
Synthesis of the benzotriazinone core: : Starting with a fluoro-substituted benzotriazine precursor, a series of condensation reactions are carried out under controlled conditions.
Formation of the ethyl linker: : An ethylation reaction introduces the ethyl chain, typically under basic conditions.
Introduction of the pyrazolyl group: : Through a cyclization reaction, the pyrazolyl moiety is incorporated.
Attachment of the benzamide group: : Finally, amidation occurs, often using coupling reagents like EDCI or DCC, to yield the final compound.
Industrial Production Methods
While laboratory synthesis is well-documented, industrial-scale production might differ slightly to optimize yield and reduce costs. Key steps involve:
Scalable condensation and cyclization reactions.
Using robust and cost-effective reagents.
Employing automated systems for reaction control and purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazolyl moiety.
Reduction: : Reduction reactions can modify the benzotriazinone core or the benzamide group.
Substitution: : Halogen substitution reactions might take place at the fluoro position under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: : Nucleophiles such as sodium hydroxide or ammonia.
Major Products
From Oxidation: : Oxidized derivatives, often increasing polarity.
From Reduction: : Reduced forms, potentially modifying biological activity.
From Substitution: : Substituted products, possibly enhancing or altering function.
Scientific Research Applications
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is employed in diverse research areas:
Chemistry: : Investigated for its reactive intermediates and stability.
Biology: : Potential use as a probe in biochemical assays due to its unique fluorescence properties.
Medicine: : Explored for its pharmacological activities, possibly including anti-inflammatory or anticancer properties.
Industry: : Studied as a potential material for organic electronics due to its electron-rich structure.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can involve multiple pathways:
Molecular Targets: : It may target specific enzymes or receptors due to its structural specificity.
Pathways: : Potentially modulates signaling pathways, particularly those involving oxidative stress or apoptosis.
Comparison with Similar Compounds
Modifications to the Benzo[d][1,2,3]triazin-4-one Core
- N-(2-(6-Fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide (CAS 1904202-11-4): Replaces the pyrazole-benzamide with a 2-hydroxyquinoline-4-carboxamide group. Molecular weight: 379.3 (C₁₉H₁₄FN₅O₃). The quinoline ring increases aromaticity and molecular bulk, which may alter solubility and binding affinity .
- N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide (CAS 440332-04-7): Substitutes the 6-fluoro-triazinone with a non-fluorinated core and introduces a cyclohexenyl group. Molecular weight: 312.37 (C₁₇H₂₀N₄O₂).
Variations in the Benzamide Substituent
2-(Methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide (CAS 2034416-32-3):
N-Alkyl/Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (e.g., Compounds 14a–14n):
Functional Group Replacements
- Pyrolo[1,2-d][1,2,4]triazin-4-one Derivatives (e.g., Compound 20a): Replaces benzo[d][1,2,3]triazinone with a pyrrolo-triazinone core. Example: 20a (C₁₈H₁₉N₅O₂) has a molecular weight of 337.38.
Structural and Functional Analysis Table
Key Findings and Implications
Electron-Withdrawing Groups: The 6-fluoro substituent in the target compound enhances stability and may reduce metabolic degradation compared to non-fluorinated analogs like the cyclohexenyl derivative .
Aromatic vs. Aliphatic Substituents: Pyrazole and quinoline groups (target compound vs. CAS 1904202-11-4) demonstrate how aromaticity influences solubility and target selectivity .
Synthetic Routes: The target compound’s synthesis likely differs from butanamide derivatives, which use isatin as a precursor, highlighting diverse methodologies for triazinone-based scaffolds .
Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzamide moiety linked to a pyrazole and a triazinone derivative. The molecular formula is , with a molecular weight of approximately 362.31 g/mol.
Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives of triazinone can induce apoptosis in cancer cells by activating intrinsic pathways and modulating pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on solid tumor cell lines | |
| Antimicrobial | Inhibition of specific bacterial pathogens | |
| Anti-inflammatory | Modulation of cytokines |
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of triazinone derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. This compound exhibited moderate activity against certain pathogens, supporting its potential as an antimicrobial agent.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis can be approached via a multi-step strategy:
- Step 1: Construct the 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl core using cyclization reactions, potentially involving nitroarene precursors under reductive conditions (e.g., Pd catalysis with formic acid derivatives as CO surrogates) .
- Step 2: Introduce the ethyl linker via alkylation or Mannich reactions. For example, Mannich reactions with methoxymethyl-protected amines (as in diaza-18-crown-6 derivatives) could anchor the ethyl group to the triazinone core .
- Step 3: Attach the 3-(1H-pyrazol-1-yl)benzamide moiety using coupling agents (e.g., EDCI/HOBt) or nucleophilic substitution, with pyrazole activation via Boc protection to avoid side reactions .
Key Validation:
Confirm intermediate structures via 1H/13C NMR (e.g., pyrazole proton signals at δ 7.8–8.2 ppm ) and HRMS for molecular weight verification .
Advanced: How can reaction yields be optimized for the pyrazole-benzamide coupling step?
Methodological Answer:
Yield optimization requires systematic parameter screening:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling or copper(I) iodide for click chemistry, as seen in triazole-pyrazole hybrid syntheses .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) against THF or acetonitrile, which enhance nucleophilicity in analogous benzamide syntheses .
- Temperature Control: Reflux conditions (80–100°C) may improve kinetics, but lower temperatures (40–60°C) could reduce decomposition of sensitive intermediates .
- Workflow: Use TLC or in-situ IR to monitor reaction progress. Purify via column chromatography with ethyl acetate/hexane gradients .
Data Contradiction Note:
If yields plateau, assess steric hindrance from the triazinone core using DFT calculations to guide substituent modifications .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR: Identify pyrazole protons (δ 7.5–8.5 ppm) and triazinone carbonyl signals (δ 160–165 ppm). Compare to fluorinated analogs (e.g., 6-chloro-7-cyclobutyl-triazolo[4,3-b]pyridazine ).
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- IR Spectroscopy: Detect carbonyl stretches (1650–1750 cm⁻¹) and NH bending (3300–3500 cm⁻¹) .
- Elemental Analysis: Validate purity (>95%) with C, H, N percentages within ±0.3% of theoretical values .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Orthogonal Assays: Compare enzyme inhibition (e.g., fluorometric assays) with cellular viability (MTT assays) to distinguish direct target effects from off-target toxicity .
- Stability Testing: Use HPLC to verify compound integrity under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .
- SAR Studies: Synthesize analogs (e.g., replacing the pyrazole with triazoles or varying fluorine positions) to isolate structural contributors to activity .
Case Example:
If cytotoxicity varies between cancer cell lines, perform transcriptomic profiling to identify resistance mechanisms (e.g., efflux pump overexpression) .
Advanced: What computational strategies predict binding modes with target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide with crystal structures (PDB) of homologous enzymes (e.g., kinase or protease targets). Focus on hydrogen bonding between the triazinone carbonyl and catalytic residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability, particularly for the fluorophenyl-pyrazole interaction with hydrophobic pockets .
- Free Energy Calculations: Apply MM-PBSA to rank binding affinities of analogs, prioritizing compounds with ΔG < −8 kcal/mol .
Validation:
Compare predicted poses with experimental SAR data (e.g., methyl substitutions altering IC50 by >10-fold) .
Basic: What stability considerations apply during storage?
Methodological Answer:
- Storage Conditions: Keep at −20°C under argon, as fluorinated heterocycles are prone to hydrolysis .
- Light Sensitivity: Protect from UV exposure using amber vials, as benzamide derivatives can undergo photodegradation .
- Purity Monitoring: Perform monthly HPLC checks (C18 column, acetonitrile/water gradient) to detect decomposition peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
